5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a nicotinamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
The interaction of imidazo[1,2-a]pyridines with their targets often results in changes that contribute to their diverse bioactivity .
Biochemical Pathways
Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
The diverse bioactivity of imidazo[1,2-a]pyridines suggests that they can induce a range of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds it belongs to, have a broad range of chemical and biological properties
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with α-bromoketones under mild conditions.
Coupling with Nicotinamide: The brominated imidazo[1,2-a]pyridine is coupled with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atom.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine moiety with altered electronic properties.
Scientific Research Applications
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 3-bromoimidazo[1,2-a]pyridine.
Nicotinamide Derivatives: Compounds with variations in the nicotinamide group, such as N-(2-pyridyl)nicotinamide.
Uniqueness
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is unique due to the combination of its bromine atom, imidazo[1,2-a]pyridine moiety, and nicotinamide group, which confer distinct electronic and steric properties. These features make it a valuable compound for exploring new chemical reactions and biological activities .
Properties
IUPAC Name |
5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIGFQIENMBBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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